

In Vitro Characterization of JNJ-47965567: A Technical Guide

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Compound of Interest

Compound Name: JNJ4796
Cat. No.: B15565123

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Introduction

JNJ-47965567 is a potent, selective, and centrally permeable antagonist of the P2X7 receptor, a ligand-gated ion channel activated by extracellular ATP.[1] The P2X7 receptor is implicated in a variety of physiological and pathological processes, including inflammation, neurodegeneration, and chronic pain.[1] As such, JNJ-47965567 serves as a critical tool for investigating the therapeutic potential of P2X7 receptor modulation in central nervous system (CNS) disorders. This technical guide provides a comprehensive overview of the in vitro characterization of JNJ-47965567, including its binding affinity, functional antagonism in various cellular systems, and detailed experimental protocols for key assays.

Quantitative Data Summary

The following tables summarize the key quantitative data for the in vitro characterization of JNJ-47965567.

Table 1: Binding Affinity of JNJ-47965567 for P2X7 Receptors

Species	Receptor	Preparation	Radioligand	pKi (mean ± SEM)	Reference
Human	P2X7	1321N1 cell membranes	[3H] A-804598	7.9 ± 0.07	[2]
Rat	P2X7	1321N1 cell membranes	[3H] A-804598	8.7 ± 0.07	[2][3]

Table 2: Functional Antagonism of JNJ-47965567 in Native Systems

Assay	System	Species	pIC50 (mean ± SEM)	Reference
IL-1β Release	Whole Blood	Human	6.7 ± 0.07	[4]
IL-1β Release	Monocytes	Human	7.5 ± 0.07	[4]
IL-1β Release	Microglia	Rat	7.1 ± 0.1	[4]
Calcium Flux	Astrocytes	Rat	7.5 ± 0.4	[2]

Experimental Protocols

Detailed methodologies for the key in vitro assays used to characterize JNJ-47965567 are provided below.

Radioligand Binding Assay

This protocol describes the determination of the binding affinity of JNJ-47965567 to human and rat P2X7 receptors using a competitive radioligand binding assay.

Methodology:

- Membrane Preparation:
 - Culture 1321N1 astrocytoma cells stably expressing either human or rat P2X7 receptors.

- Harvest cells and homogenize in a cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl₂, 5mM EDTA with protease inhibitors).
- Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
- Pellet the membranes from the supernatant by high-speed centrifugation (e.g., 20,000 x g for 10 minutes at 4°C).
- Wash the membrane pellet with fresh buffer and resuspend in a suitable assay buffer.
- Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).
- Binding Assay:
 - Perform the assay in a 96-well plate format.
 - To each well, add the cell membrane preparation (typically 3-20 μg of protein).
 - Add competing concentrations of JNJ-47965567 or a reference compound.
 - Add the radioligand, [3H] A-804598, at a concentration near its K_d.
 - Incubate the plate for a sufficient time to reach equilibrium (e.g., 60 minutes at 30°C) with gentle agitation.
 - Terminate the binding reaction by rapid filtration through a glass fiber filter plate using a cell harvester. This separates the bound from the free radioligand.
 - Wash the filters rapidly with ice-cold wash buffer to remove non-specifically bound radioligand.
- Data Analysis:
 - Dry the filter plate and add a scintillation cocktail.
 - Measure the radioactivity on the filters using a scintillation counter.

- Determine non-specific binding in the presence of a high concentration of a non-labeled competing ligand.
- Calculate specific binding by subtracting non-specific binding from total binding.
- Plot the percent specific binding against the logarithm of the competitor concentration and fit the data using a non-linear regression model to determine the IC50 value.
- Calculate the Ki value using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + ([L]/K_d))$, where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Flux Assay

This protocol outlines the measurement of JNJ-47965567's ability to inhibit P2X7 receptor-mediated calcium influx in cells.

Methodology:

- Cell Preparation:
 - Plate cells expressing P2X7 receptors (e.g., 1321N1-hP2X7 or primary astrocytes) in a 96-well black, clear-bottom microplate and culture overnight.
- Dye Loading:
 - Prepare a loading solution of a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution - HBSS).
 - Remove the culture medium and add the dye loading solution to the cells.
 - Incubate for 45-60 minutes at 37°C in the dark to allow the dye to enter the cells and be de-esterified.
 - Gently wash the cells with buffer to remove the extracellular dye.
- Assay Procedure:

- Add serial dilutions of JNJ-47965567 or a vehicle control to the wells and incubate for 15-30 minutes at room temperature.
- Place the microplate into a fluorescence microplate reader (e.g., FLIPR).
- Measure the baseline fluorescence (Excitation: ~494 nm, Emission: ~516 nm for Fluo-4).
- Inject a P2X7 receptor agonist (e.g., BzATP) into the wells and immediately begin recording the fluorescence signal over time.
- Data Analysis:
 - Calculate the change in fluorescence from the baseline.
 - Plot the fluorescence change against the concentration of JNJ-47965567.
 - Determine the pIC50 value by fitting the data to a dose-response curve.

Whole-Cell Patch-Clamp Electrophysiology

This protocol describes the direct measurement of ion channel activity of the P2X7 receptor and its inhibition by JNJ-47965567.

Methodology:

- Cell Preparation:
 - Use cells expressing P2X7 receptors plated on coverslips suitable for microscopy.
- Recording Setup:
 - Use a patch-clamp amplifier and data acquisition system.
 - Prepare an intracellular (pipette) solution and an extracellular (bath) solution with appropriate ionic compositions.
- Whole-Cell Recording:

- Approach a single cell with a glass micropipette and form a high-resistance seal ($G\Omega$ seal) with the cell membrane.
- Rupture the cell membrane within the pipette tip to achieve the whole-cell configuration, allowing electrical access to the cell's interior.
- Clamp the cell membrane at a holding potential (e.g., -60 mV).
- Assay Procedure:
 - Record the baseline current.
 - Perfuse the cell with a solution containing a P2X7 agonist (e.g., ATP or BzATP) to evoke an inward current.
 - After the initial response, perfuse the cell with a solution containing both the agonist and JNJ-47965567 to measure the inhibitory effect.
 - Wash out the antagonist to observe any recovery of the agonist-induced current.
- Data Analysis:
 - Measure the peak amplitude of the agonist-evoked currents in the absence and presence of JNJ-47965567.
 - Calculate the percentage of inhibition for different concentrations of the antagonist.
 - Construct a concentration-response curve to determine the IC_{50} value.

IL-1 β Release Assay

This protocol details the measurement of JNJ-47965567's potency in inhibiting P2X7-mediated IL-1 β release from immune cells.

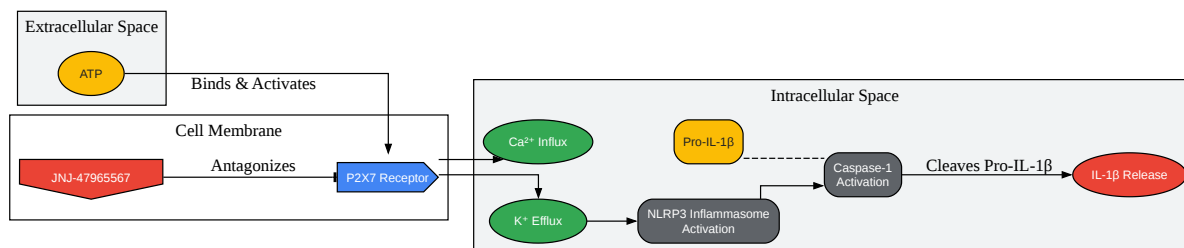
Methodology:

- Cell Preparation and Priming:

- Isolate human peripheral blood mononuclear cells (PBMCs) and purify monocytes, or use primary rat microglia.
- Prime the cells with lipopolysaccharide (LPS) for a specified period (e.g., 3-24 hours) to induce the expression of pro-IL-1 β .
- Antagonist and Agonist Treatment:
 - Pre-incubate the primed cells with various concentrations of JNJ-47965567 for a defined time (e.g., 30 minutes).
 - Stimulate the cells with a P2X7 agonist, typically Benzoylbenzoyl-ATP (BzATP), for another incubation period (e.g., 30 minutes) to activate the NLRP3 inflammasome and subsequent IL-1 β release.
- Quantification of IL-1 β :
 - Collect the cell culture supernatant.
 - Measure the concentration of released IL-1 β in the supernatant using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.
- Data Analysis:
 - Calculate the percentage of inhibition of IL-1 β release by JNJ-47965567 at each concentration compared to the vehicle-treated control.
 - Generate a concentration-response curve and determine the pIC50 value.

Visualizations

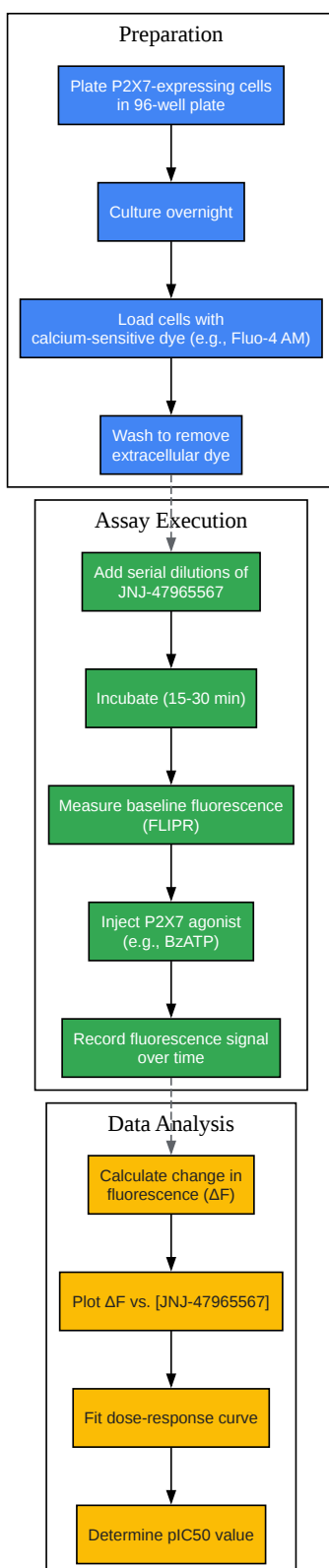
Signaling Pathway

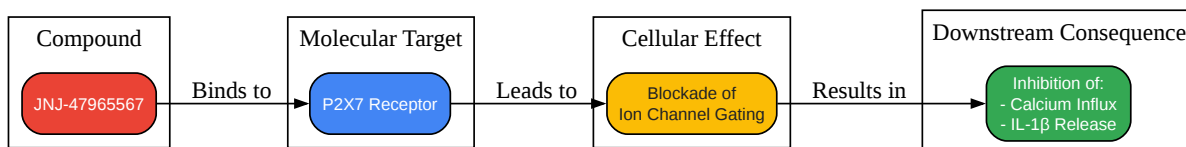


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Caption: P2X7 receptor signaling cascade and the antagonistic action of JNJ-47965567.

Experimental Workflow: Calcium Flux Assay





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